

Physical properties of 1-(3-Chlorophenyl)imidazolidin-2-one (melting point, solubility)

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazolidin-2-one

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Technical Guide: Physicochemical Properties of 1-(3-Chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound **1-(3-Chlorophenyl)imidazolidin-2-one**, specifically focusing on its melting point and solubility. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes the available data, presents standardized experimental protocols for property determination, and offers a logical workflow for these characterizations.

Chemical Identity

- IUPAC Name: **1-(3-chlorophenyl)imidazolidin-2-one**
- CAS Number: 14088-98-3
- Molecular Formula: C₉H₉ClN₂O

- Molecular Weight: 196.64 g/mol
- Chemical Structure:

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for **1-(3-Chlorophenyl)imidazolidin-2-one** is presented below.

Melting Point

The melting point is a crucial indicator of a compound's purity. For **1-(3-Chlorophenyl)imidazolidin-2-one**, the melting point is consistently reported in the literature.

Property	Value
Melting Point	121 °C

Solubility

Specific quantitative solubility data for **1-(3-Chlorophenyl)imidazolidin-2-one** in various solvents is not readily available in the reviewed scientific literature. The safety data sheets for this compound indicate that water solubility data is not available.

Given the chemical structure, which contains both a polar urea-like moiety and a nonpolar chlorophenyl group, its solubility is expected to vary across different solvents. It is likely to exhibit some solubility in polar organic solvents. Empirical determination is necessary to establish a precise solubility profile.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below. These are generalized protocols that can be adapted for the specific analysis of **1-(3-Chlorophenyl)imidazolidin-2-one**.

Determination of Melting Point

The capillary melting point method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **1-(3-Chlorophenyl)imidazolidin-2-one** is finely powdered using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point (121 °C).
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

The equilibrium solubility method is a common technique to quantify the solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

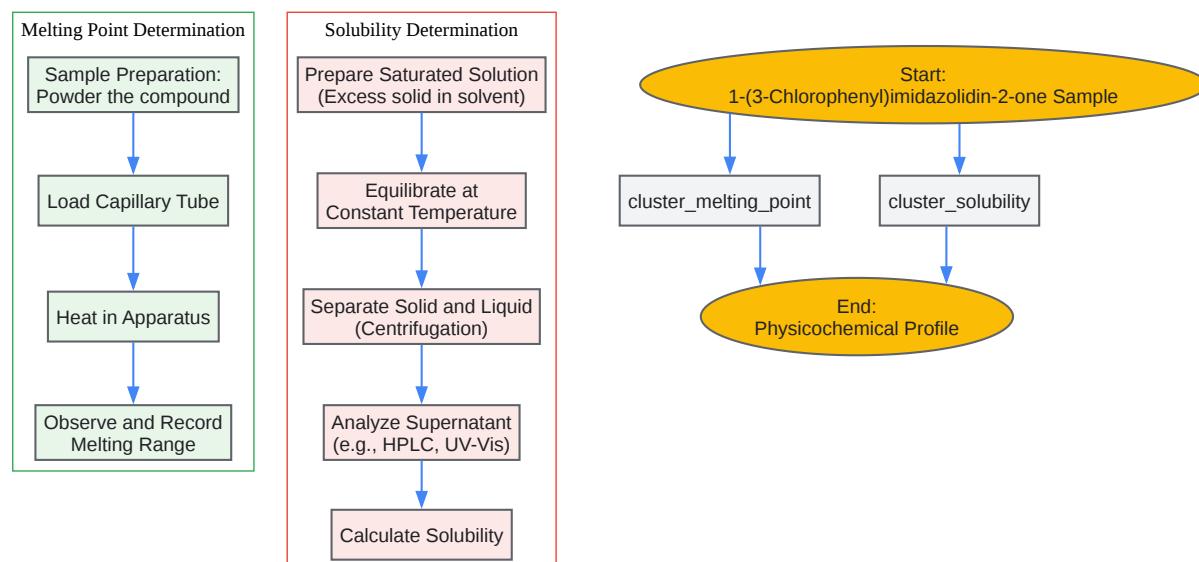
Procedure:

- Preparation of Saturated Solutions: An excess amount of **1-(3-Chlorophenyl)imidazolidin-2-one** is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
- Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.
- Quantification: The concentration of **1-(3-Chlorophenyl)imidazolidin-2-one** in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of **1-(3-Chlorophenyl)imidazolidin-2-one**.



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Workflow for Physical Property Determination

Signaling Pathways

At present, there is no specific information available in the public domain literature detailing the involvement of **1-(3-Chlorophenyl)imidazolidin-2-one** in any particular signaling pathways. Further biological screening and mechanism of action studies would be required to elucidate its pharmacological targets and effects on cellular signaling.

Conclusion

This technical guide summarizes the currently available physical property data for **1-(3-Chlorophenyl)imidazolidin-2-one**, identifying its melting point as 121 °C. A significant data gap exists for its solubility, which necessitates experimental determination. The provided standardized protocols and workflow offer a clear path for researchers to obtain this crucial information, thereby facilitating further investigation and development of this compound for potential applications in the pharmaceutical sciences.

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